Cytochrome P450 Binding Affinity (Type II Difference Spectrum) vs. Imidazole
Nafimidone alcohol demonstrates significantly higher binding affinity for hepatic cytochrome P450 compared to the base imidazole scaffold. In rat hepatic microsomes, nafimidone alcohol produced a type II difference spectrum, indicative of direct coordination to the heme iron, with a spectral dissociation constant (Ks) of 2.1 µM [1]. In contrast, the Ki values for imidazole against ethylmorphine N-demethylase and aniline p-hydroxylase were severalfold higher, establishing nafimidone alcohol as the more potent ligand [1]. This higher affinity translates to more potent in vivo inhibition of co-administered drug metabolism, as evidenced by prolonged hexobarbital sleeping times [1].
| Evidence Dimension | CYP Binding Affinity (Type II Difference Spectrum) |
|---|---|
| Target Compound Data | Ks = 2.1 µM |
| Comparator Or Baseline | Imidazole (Ki values for ethylmorphine N-demethylase and aniline p-hydroxylase severalfold higher) |
| Quantified Difference | Severalfold lower Ks value for nafimidone alcohol relative to imidazole Ki values |
| Conditions | Rat hepatic microsomes; in vitro |
Why This Matters
This quantified higher affinity confirms that nafimidone alcohol, not imidazole or other generic azoles, should be selected for studies investigating potent, type II CYP inhibition mechanisms.
- [1] Rush WR, Smith SA, Mulvey JH, Graham DJ, Chaplin MD. Inhibition and induction of hepatic drug metabolism in rats and mice by nafimidone and its major metabolite nafimidone alcohol. Drug Metab Dispos. 1987;15(4):571-578. View Source
